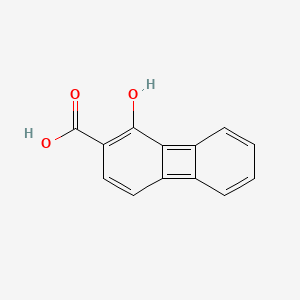
1-Hydroxybiphenylene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxybiphenylene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxyl group (-OH) attached to a biphenylene ring system, with a carboxyl group (-COOH) at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxybiphenylene-2-carboxylic acid can be synthesized through several methods:
Oxidation of Biphenylene Derivatives: One common method involves the oxidation of biphenylene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, where the nitrile group (-CN) is converted to a carboxyl group (-COOH) under acidic or basic conditions
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide (CO₂) to form a carboxylic acid, is also a viable method
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxybiphenylene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde
Reduction: The carboxyl group can be reduced to form an alcohol or an aldehyde
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for hydrolysis and esterification reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Esters, amides.
Wissenschaftliche Forschungsanwendungen
1-Hydroxybiphenylene-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hydroxybiphenylene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Hydroxybiphenylene-2-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxynaphthalene-2-carboxylic acid: Similar in structure but with a naphthalene ring instead of a biphenylene ring.
2-Hydroxybiphenyl-3-carboxylic acid: Similar in structure but with the hydroxyl and carboxyl groups at different positions
1-Hydroxy-2-naphthoic acid: Another similar compound with a naphthalene ring and hydroxyl and carboxyl groups at different positions.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H8O3 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
1-hydroxybiphenylene-2-carboxylic acid |
InChI |
InChI=1S/C13H8O3/c14-12-10(13(15)16)6-5-9-7-3-1-2-4-8(7)11(9)12/h1-6,14H,(H,15,16) |
InChI-Schlüssel |
BASYPUPWPLTWTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC(=C(C3=C2C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
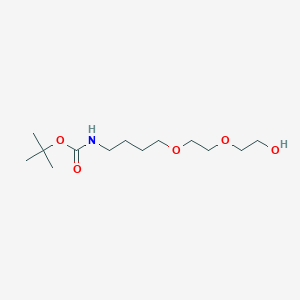
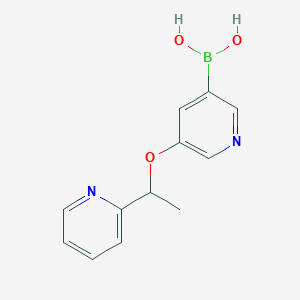
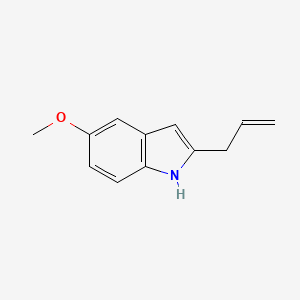
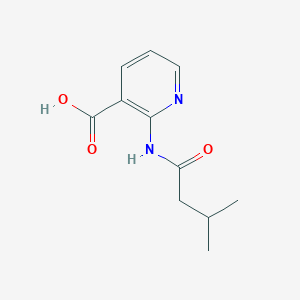

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
![1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride](/img/structure/B13900884.png)
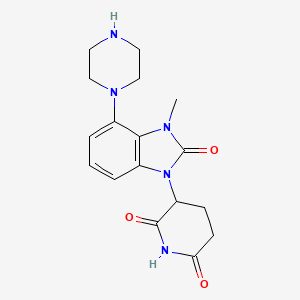
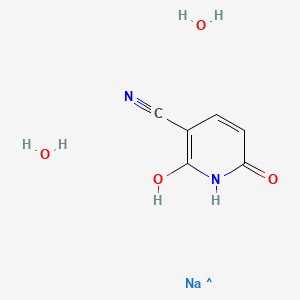
![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
